molecular formula C13H19BO2 B1379890 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane CAS No. 1446443-35-1

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1379890
CAS No.: 1446443-35-1
M. Wt: 218.1 g/mol
InChI Key: IXXAHCZZPHENLU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring system. The presence of the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. One common method involves the condensation of 2-methylphenylboronic acid with a suitable diol, such as 2,2-dimethyl-1,3-propanediol, in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the creation of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily related to the reactivity of the boron atom. The boron atom can form stable covalent bonds with various organic and inorganic species, facilitating a range of chemical transformations. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A hydrocarbon with a similar aromatic structure but lacking boron.

    Diacetone alcohol: An organic compound with a different functional group but similar reactivity in certain chemical reactions.

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another boron-containing compound with distinct structural features.

Uniqueness

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring system, which imparts specific chemical reactivity and potential applications in various fields. The presence of the boron atom distinguishes it from other similar compounds, providing unique opportunities for research and industrial applications.

Properties

IUPAC Name

4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAHCZZPHENLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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